molecular formula C6H9NO3 B1591360 5-Oxopiperidine-2-carboxylic acid CAS No. 789448-80-2

5-Oxopiperidine-2-carboxylic acid

Cat. No.: B1591360
CAS No.: 789448-80-2
M. Wt: 143.14 g/mol
InChI Key: YXHXRACVAHDTEL-UHFFFAOYSA-N
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Description

5-Oxopiperidine-2-carboxylic acid is an organic compound with the molecular formula C6H9NO3. It is a derivative of piperidine, a six-membered ring containing five methylene groups and one amine group. This compound is notable for its applications in various fields, including chemistry, biology, and medicine.

Scientific Research Applications

5-Oxopiperidine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

While the specific mechanism of action for 5-Oxopiperidine-2-carboxylic acid is not explicitly mentioned in the search results, similar compounds like piperidine have been studied for their therapeutic potential against various types of cancers .

Safety and Hazards

The safety data sheet for 5-Oxopiperidine-2-carboxylic acid indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation .

Future Directions

The catalytic reduction of carboxylic acid derivatives, including 5-Oxopiperidine-2-carboxylic acid, has witnessed rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts . The future directions in this field may involve further exploration of these catalytic processes and their applications in various industries .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-Oxopiperidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: It can be reduced to form piperidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and alcohols can react with this compound under basic conditions.

Major Products Formed

The major products formed from these reactions include various piperidine derivatives, which are useful in the synthesis of pharmaceuticals and other organic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Oxopiperidine-2-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical properties and reactivity. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

5-oxopiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c8-4-1-2-5(6(9)10)7-3-4/h5,7H,1-3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXHXRACVAHDTEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CNC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00586278
Record name 5-Oxopiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

789448-80-2
Record name 5-Oxopiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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